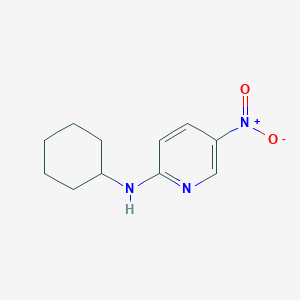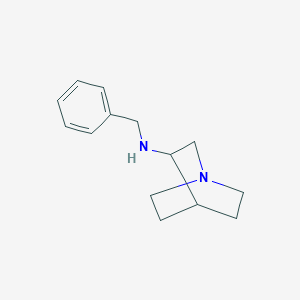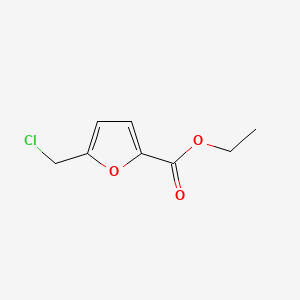
Ácido ciclopenta-3-eno-1,1-dicarboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopent-3-ene-1,1-dicarboxylic acid is an organic compound with the molecular formula C7H8O4. It is a dicarboxylic acid derivative of cyclopentene, characterized by the presence of two carboxyl groups attached to the same carbon atom on the cyclopentene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Aplicaciones Científicas De Investigación
Cyclopent-3-ene-1,1-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of polymers and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopent-3-ene-1,1-dicarboxylic acid can be synthesized through several methods. One notable synthetic route involves the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by reaction with dichlorocarbene . This method allows for the formation of diethyl cyclopent-3-ene-1,1-dicarboxylate, which can then be hydrolyzed to yield the desired dicarboxylic acid.
Industrial Production Methods
While specific industrial production methods for cyclopent-3-ene-1,1-dicarboxylic acid are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopent-3-ene-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopent-3-ene-1,1-dione, while reduction could produce cyclopent-3-ene-1,1-dimethanol.
Mecanismo De Acción
The mechanism by which cyclopent-3-ene-1,1-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopent-3-ene-1-carboxylic acid: A similar compound with only one carboxyl group.
Cyclopent-3-ene-1,1-dicarboxylate esters: Esters derived from the dicarboxylic acid.
Cyclopent-3-ene-1,1-dione: A ketone derivative of cyclopentene.
Uniqueness
Cyclopent-3-ene-1,1-dicarboxylic acid is unique due to the presence of two carboxyl groups on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it a valuable compound for various synthetic and research applications.
Propiedades
IUPAC Name |
cyclopent-3-ene-1,1-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-5(9)7(6(10)11)3-1-2-4-7/h1-2H,3-4H2,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSACUPQMFWTTOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298074 |
Source


|
| Record name | 3-cyclopentene-1,1-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88326-51-6 |
Source


|
| Record name | 88326-51-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-cyclopentene-1,1-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the basic structure of Cyclopent-3-ene-1,1-dicarboxylic acid?
A1: Cyclopent-3-ene-1,1-dicarboxylic acid is a cyclic organic compound featuring a five-membered ring with one double bond (cyclopentene) and two carboxylic acid groups (-COOH) attached to the same carbon atom (position 1) of the ring. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of Cyclopent-3-ene-1,1-dicarboxylic acid is C7H8O4. [] Based on this formula, the molecular weight can be calculated as approximately 156.14 g/mol.
Q3: How do the molecules of Cyclopent-3-ene-1,1-dicarboxylic acid arrange themselves in the solid state?
A3: The molecules of Cyclopent-3-ene-1,1-dicarboxylic acid form zigzag chains through O—H⋯O hydrogen bonds. This means that the carboxylic acid groups of neighboring molecules interact via hydrogen bonding, creating a chained structure. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B1347552.png)







![[(Biphenyl-4-carbonyl)-amino]-acetic acid](/img/structure/B1347564.png)



![3-[(4-Methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B1347570.png)
